molecular formula C22H23ClN4O5 B2887252 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone oxalate CAS No. 1351630-31-3

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone oxalate

Cat. No. B2887252
CAS RN: 1351630-31-3
M. Wt: 458.9
InChI Key: SWJBUHWFWLVFQK-UHFFFAOYSA-N
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Description

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone oxalate is a useful research compound. Its molecular formula is C22H23ClN4O5 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

A series of azole-containing piperazine derivatives, including compounds structurally related to the one , have been synthesized and investigated for their antibacterial, antifungal, and cytotoxic activities. These compounds have shown moderate to significant activity against various strains, with some exhibiting broad-spectrum antimicrobial efficacy comparable to standard drugs like chloramphenicol and fluconazole. This suggests potential applications in developing new antimicrobial agents (Gan, Fang, & Zhou, 2010).

Antimicrobial Activity

Further research into piperazine derivatives has led to the synthesis of compounds with notable antimicrobial activity. These activities span across different microbial species, including Gram-positive and Gram-negative bacteria as well as fungi, indicating the chemical's potential as a broad-spectrum antimicrobial agent (J.V.Guna, V.N.Patolia, A.U.Patel, & D.M.Purohit, 2009).

Anticorrosive Properties

The compound's derivatives have been studied for their potential as corrosion inhibitors, particularly in the context of protecting metals like steel in acidic environments. This application is crucial for industries where metal durability and longevity are of paramount importance, such as in construction and manufacturing (Yadav et al., 2016).

Coordination Polymers and Catalytic Properties

Research has also extended into the synthesis of coordination polymers based on zinc(II) that incorporate bis(imidazole) ligands. These materials demonstrate interesting fluorescence properties and catalytic activity towards the degradation of organic dyes, suggesting their utility in environmental remediation and as functional materials in optoelectronic devices (Zhang et al., 2021).

properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-(2-chlorophenyl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O.C2H2O4/c21-16-6-2-1-5-15(16)13-20(26)25-11-9-24(10-12-25)14-19-22-17-7-3-4-8-18(17)23-19;3-1(4)2(5)6/h1-8H,9-14H2,(H,22,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJBUHWFWLVFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone oxalate

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